(+)-Neoisopulegol
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Overview
Description
(+)-Neoisopulegol is a naturally occurring monoterpene alcohol It is a chiral compound, meaning it has a non-superimposable mirror image This compound is found in various essential oils and is known for its pleasant minty aroma
Preparation Methods
Synthetic Routes and Reaction Conditions: (+)-Neoisopulegol can be synthesized through the catalytic hydrogenation of (+)-isopulegone. The reaction typically involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction conditions are carefully controlled to ensure the selective reduction of the carbon-carbon double bond without affecting other functional groups.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale catalytic hydrogenation processes. The use of continuous flow reactors allows for better control over reaction parameters, leading to higher yields and purity of the product. The process is optimized to minimize the formation of by-products and to ensure the efficient use of raw materials.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Although this compound is already a reduced form, further reduction can lead to the formation of saturated alcohols.
Substitution: The hydroxyl group in this compound can participate in substitution reactions, such as esterification with carboxylic acids to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.
Reduction: Hydrogen gas (H₂) with a metal catalyst like palladium on carbon (Pd/C).
Substitution: Carboxylic acids or acid chlorides in the presence of a catalyst like sulfuric acid (H₂SO₄).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of esters.
Scientific Research Applications
(+)-Neoisopulegol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules. Its enantiomeric purity makes it valuable in asymmetric synthesis.
Biology: Studies have shown that this compound exhibits antimicrobial and anti-inflammatory properties. It is being investigated for its potential use in treating infections and inflammatory conditions.
Medicine: Due to its biological activities, this compound is being explored for its potential therapeutic applications, including its use as an analgesic and anti-inflammatory agent.
Industry: In the fragrance industry, this compound is used as a flavoring agent and in the formulation of perfumes and cosmetics.
Mechanism of Action
(+)-Neoisopulegol is similar to other monoterpene alcohols such as menthol, isopulegol, and pulegone. it has unique properties that set it apart:
Menthol: While both compounds have a minty aroma, menthol is more widely used in medicinal and cosmetic products due to its cooling sensation.
Isopulegol: this compound is a hydrogenated form of isopulegol, making it more stable and less prone to oxidation.
Pulegone: Pulegone is a precursor to both isopulegol and this compound. It is more reactive and can undergo various chemical transformations to produce these compounds.
Comparison with Similar Compounds
- Menthol
- Isopulegol
- Pulegone
Properties
CAS No. |
29141-10-4 |
---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(1S,2S,5R)-5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-11H,1,4-6H2,2-3H3/t8-,9+,10+/m1/s1 |
InChI Key |
ZYTMANIQRDEHIO-UTLUCORTSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@H](C1)O)C(=C)C |
Canonical SMILES |
CC1CCC(C(C1)O)C(=C)C |
density |
0.904-0.913 |
physical_description |
Liquid Colourless liquid, minty-herbaceous, bitter-sweet, harsh, camphoraceous odou |
solubility |
slightly soluble in water; soluble in oils miscible (in ethanol) |
Origin of Product |
United States |
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